molecular formula C6H10O2S2 B14180407 Diethyl dithiol oxalate CAS No. 615-85-0

Diethyl dithiol oxalate

Cat. No.: B14180407
CAS No.: 615-85-0
M. Wt: 178.3 g/mol
InChI Key: VZPUGKMESHWUPK-UHFFFAOYSA-N
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Description

Diethyl dithiol oxalate is an organic compound with the molecular formula C6H10O2S2 It is characterized by the presence of two ethyl groups and two thiol groups attached to an oxalate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl dithiol oxalate can be synthesized through the transesterification of dimethyl oxalate with ethanol in the presence of alkaline catalysts. Common catalysts used in this reaction include sodium tert-butoxide, sodium ethoxide, and sodium methoxide. The reaction is typically carried out at room temperature, and the choice of catalyst can significantly influence the reaction rate and yield .

Another method involves the coupling of carbon monoxide with ethyl nitrite in the presence of a bimetallic supported catalyst. This gas-phase reaction produces crude diethyl oxalate, which is then purified through condensation and distillation .

Industrial Production Methods

In industrial settings, this compound is often produced using the gas-phase method described above. This method is advantageous due to its high selectivity and efficiency, as well as its ability to be carried out under continuous operation conditions. The process involves the regeneration of ethyl nitrite from ethanol and oxygen, allowing for a self-sustaining reaction cycle .

Chemical Reactions Analysis

Types of Reactions

Diethyl dithiol oxalate undergoes various chemical reactions, including:

    Oxidation: The thiol groups can be oxidized to form disulfides.

    Reduction: The oxalate backbone can be reduced under specific conditions.

    Substitution: The ethyl groups can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Substitution reactions often require the presence of strong bases or acids to facilitate the exchange of ethyl groups.

Major Products Formed

    Oxidation: Disulfides and sulfoxides.

    Reduction: Ethanol and oxalic acid derivatives.

    Substitution: Various alkyl or aryl oxalates depending on the substituent used.

Scientific Research Applications

Diethyl dithiol oxalate has several applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl dithiol oxalate involves its thiol groups, which can participate in redox reactions and form disulfide bonds. These interactions are crucial in various biochemical pathways, including enzyme regulation and signal transduction. The oxalate backbone can also undergo hydrolysis, releasing oxalic acid and ethanol, which can further participate in metabolic processes .

Comparison with Similar Compounds

Similar Compounds

    Diethyl oxalate: Lacks the thiol groups present in diethyl dithiol oxalate.

    Dimethyl oxalate: Similar oxalate backbone but with methyl groups instead of ethyl groups.

    Diethyl disulfide: Contains disulfide bonds but lacks the oxalate backbone.

Uniqueness

This compound is unique due to the presence of both thiol groups and an oxalate backbone. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound in both research and industrial applications .

Properties

CAS No.

615-85-0

Molecular Formula

C6H10O2S2

Molecular Weight

178.3 g/mol

IUPAC Name

1-O,2-O-diethyl ethanebis(thioate)

InChI

InChI=1S/C6H10O2S2/c1-3-7-5(9)6(10)8-4-2/h3-4H2,1-2H3

InChI Key

VZPUGKMESHWUPK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=S)C(=S)OCC

Origin of Product

United States

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